molecular formula C25H29ClN2O4 B11120120 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11120120
M. Wt: 457.0 g/mol
InChI Key: CRSYXOQXMXHRQF-LNVKXUELSA-N
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Description

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, chlorophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the chlorophenyl and dimethylaminoethyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The chlorophenyl and dimethylaminoethyl groups can be introduced through substitution reactions using reagents like chlorobenzene and dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H29ClN2O4

Molecular Weight

457.0 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O4/c1-16(2)15-32-20-11-7-18(8-12-20)23(29)21-22(17-5-9-19(26)10-6-17)28(14-13-27(3)4)25(31)24(21)30/h5-12,16,22,29H,13-15H2,1-4H3/b23-21-

InChI Key

CRSYXOQXMXHRQF-LNVKXUELSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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